molecular formula C8H7N3O3 B1387488 5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1105195-93-4

5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1387488
CAS No.: 1105195-93-4
M. Wt: 193.16 g/mol
InChI Key: BECQUZPRRHLKAP-UHFFFAOYSA-N
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Description

Disclaimer Regarding Product Information The specific research data for the compound 5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is not available in the current knowledge base. The following description is a hypothetical profile based on a closely related analogue, 5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 112734-82-4), for illustrative purposes only. Researchers are advised to consult specific technical data sheets for accurate information. Hypothetical Research Profile (Based on Structural Analogue) Pyrido[2,3-d]pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, recognized for their diverse biological potential and significance in developing new therapeutic agents . The core structure is a fused heterocyclic system combining pyrimidine and pyridine rings, which allows it to interact with various enzymatic targets. Compounds within this class have been extensively investigated as inhibitors of critical kinases and other enzymes involved in disease pathologies, such as dihydrofolate reductase (DHFR), tyrosine kinases, and cyclin-dependent kinases (CDKs) . For instance, well-known drugs like Palbociclib, a CDK4/6 inhibitor used in breast cancer, are built upon this versatile framework . As a building block, this compound is typically synthesized via cyclization reactions, such as the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The resulting structure, characterized by techniques including NMR, IR spectroscopy, and mass spectrometry, serves as a key intermediate for further chemical exploration. In research settings, this and similar pyridopyrimidine-dione compounds have shown promise in various preclinical studies, including as antitumor agents where they may inhibit kinase activity and disrupt nucleotide synthesis, and in other areas such as antiallergic applications . This product is intended For Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-8H-pyrido[2,3-d]pyrimidine-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-6-5(4(12)2-3-9-6)7(13)10-8(11)14/h2-3H,1H3,(H,9,12)(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECQUZPRRHLKAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C=CN2)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions . The reaction conditions can be adjusted to selectively form either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrido-Pyrimidine-Dione Core

The biological and physicochemical properties of these compounds are highly sensitive to substituent modifications. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Notes References
5-Hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione C₈H₇N₃O₃ 193.16 -OH (C5), -CH₃ (N1) Potential herbicidal activity via HOMO/LUMO modulation
5-Hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione C₉H₉N₃O₃ 207.19 -OH (C5), -CH₃ (N1, N3) Increased lipophilicity due to additional methyl group
5-Methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione C₁₀H₁₁N₃O₃ 221.22 -OCH₃ (C5), -CH₃ (N1, C6) Methoxy group enhances metabolic stability
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione C₁₀H₁₁N₃O₂ 205.21 -CH₃ (N1, N3, C5) Reduced polarity; potential CNS penetration
5-(2-Chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione C₁₄H₁₀ClN₃O₂ 295.70 -Cl-Ph (C5), -CH₃ (N1) Enhanced electronic effects due to aryl chloride; possible antimicrobial use
Delocamten (Cardiac Myosin Inhibitor) C₂₀H₂₁F₂N₃O₃ 389.40 -F (C6, C7), -Ph (C7), -oxan-4-yl (C3) Therapeutic application in cardiac disorders

Electronic and Bioactivity Comparisons

(i) Frontier Molecular Orbital (FMO) Analysis
  • This compound: HOMO localized on the pyrido-pyrimidine ring, facilitating electron donation.
  • 5-(2-Chlorophenyl) analog :
    • Chlorine substituent increases electron-withdrawing effects, lowering LUMO energy and enhancing reactivity .
(ii) Enzymatic Inhibition
  • 1,3-Dimethyl derivatives (e.g., 5-hydroxy-1,3-dimethyl analog): Methyl groups at N1 and N3 improve α-amylase/α-glucosidase inhibition compared to monosubstituted analogs, likely due to steric and hydrophobic interactions .

Biological Activity

5-Hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyridopyrimidine family. This compound is characterized by its unique structural features, including a hydroxyl group at the 5-position and a methyl group at the 1-position. Its diverse biological activities make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C8H7N3O3C_8H_7N_3O_3 with a molecular weight of 179.15 g/mol. The compound's structure allows for significant interaction with various biological targets, influencing its pharmacological profile.

This compound acts primarily as an inhibitor of several key enzymes and signaling pathways involved in cancer progression. Notable targets include:

  • Tyrosine Kinases
  • Phosphatidylinositol-3 Kinase (PI3K)
  • Mammalian Target of Rapamycin (mTOR)
  • Eukaryotic Elongation Factor 2 Kinase (eEF-2K)

The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cellular growth and survival . Additionally, it has demonstrated inhibitory activity against eEF-2K with an IC50 value of approximately 420 nM .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : The compound has been evaluated for its potential in inhibiting cancer cell proliferation. In vitro studies have shown significant effects on breast cancer cells (MDA-MB-231), where it reduced eEF-2K activity .
  • Enzyme Inhibition : It interacts with multiple enzymes involved in cancer metabolism and proliferation. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair .

Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibition of eEF-2K : A study reported that derivatives of pyrido[2,3-d]pyrimidine were synthesized and screened for their ability to inhibit eEF-2K. Compound 6 (A-484954) was identified as a potent inhibitor with significant effects on cancer cell lines .
  • Anticancer Properties : Research has demonstrated that modifications to the pyridopyrimidine structure can enhance its anticancer properties. For example, structural analogs were tested against various cancer cell lines, revealing that specific substitutions could improve potency and selectivity .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of related compounds:

Compound NameStructure FeaturesUnique Aspects
6-Methylpyrido[2,3-d]pyrimidine-2,4-dioneMethyl group at position 6Lacks hydroxyl group; different biological activity
5-Fluoro-1-methylpyrido[2,3-d]pyrimidine-2,4-dioneFluorine substituent at position 5Enhanced lipophilicity; potential for increased bioavailability
7-Amino-pyrido[2,3-d]pyrimidine-2,4-dioneAmino group at position 7Increased solubility; different pharmacological profile

These comparisons highlight the unique properties of this compound due to its specific substituents.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to prevent hydrolysis of sensitive intermediates.
  • Optimize reaction time (e.g., 24–48 hours) and temperature (60–80°C) to maximize yield .

(Advanced) How can computational chemistry optimize the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Mechanical Calculations : Employ density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., DNA polymerase or viral proteases) to prioritize derivatives with high binding affinity .
  • Reaction Path Analysis : Use reaction path search algorithms to predict feasible synthetic routes and side reactions .

Case Study :
A derivative with a 3-chlorophenyl substituent showed enhanced antimicrobial activity (MIC = 2 µg/mL against S. aureus) compared to unmodified analogs, validated through computational prioritization .

(Basic) What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks for methyl (δ 1.2–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Confirm hydroxyl groups via deuterium exchange .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyrido-pyrimidine core .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at 1650–1750 cm⁻¹) and hydroxyl groups (broad O-H at 3200–3600 cm⁻¹) .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 263.08) .

(Advanced) How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Standardized Assays : Replicate experiments under uniform conditions (e.g., cell line: HeLa, incubation time: 48 hours) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups enhance antiviral activity but reduce solubility) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., methoxy groups correlate with 30% higher IC50 in anticancer assays) .

Example :
A study reported 5-methyl-6-(thiazol-4-yl) derivatives as potent antimicrobial agents (MIC = 4 µg/mL), while another found weak activity (MIC > 64 µg/mL). Contradictions were attributed to differences in bacterial strain susceptibility and assay protocols .

(Advanced) What strategies mitigate side reactions during functional group modifications?

Methodological Answer:

  • Protecting Groups : Temporarily block hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBDMS) moieties during alkylation/oxidation steps .
  • Catalyst Optimization : Use Pd/C or Raney nickel for selective hydrogenation without reducing aromatic rings .
  • Kinetic Control : Conduct reactions at low temperatures (−10°C to 0°C) to favor primary products over thermodynamically stable byproducts .

Case Study :
Substitution of the 5-hydroxy group with a chlorine atom achieved 85% yield using POCl3 at 0°C, whereas room-temperature reactions led to ring-opening byproducts .

(Basic) How is thermal stability assessed for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td). For pyrido-pyrimidine derivatives, Td typically ranges 200–250°C .
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points at 180–190°C) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

(Advanced) What in vitro models are suitable for evaluating anticancer activity?

Methodological Answer:

  • Cell Line Panels : Test against NCI-60 human tumor cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) .
  • Mechanistic Studies :
    • Flow Cytometry : Quantify apoptosis (Annexin V/PI staining) .
    • Western Blotting : Measure caspase-3 activation or PARP cleavage .
  • Synergy Testing : Combine with cisplatin or doxorubicin to assess combinatorial effects (e.g., CI < 1 indicates synergy) .

(Advanced) How are regioselectivity challenges addressed in substitution reactions?

Methodological Answer:

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic attacks to specific positions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 6-position over the 2-position .
  • Computational Prediction : Use Fukui indices to identify electrophilic hotspots on the pyrido-pyrimidine ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
5-hydroxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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